molecular formula C23H21NO3 B214528 3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one

Cat. No. B214528
M. Wt: 359.4 g/mol
InChI Key: AVFFIFMARQBMTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one, also known as NBI-31772, is a novel small molecule that has been developed as a potential therapeutic agent for various diseases. This compound has shown promising results in preclinical studies, and its synthesis method, mechanism of action, and biochemical and physiological effects have been extensively studied.

Mechanism of Action

The exact mechanism of action of 3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been proposed that this compound acts as an inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, 3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one may disrupt these processes and lead to the inhibition of tumor growth or the reduction of inflammation.
Biochemical and physiological effects:
3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to reduce inflammation in animal models of inflammatory disorders, such as rheumatoid arthritis and colitis. Additionally, 3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one is its specificity for CK2, which may reduce the potential for off-target effects. However, one of the limitations of this compound is its poor solubility, which may limit its use in certain experimental settings. Additionally, further studies are needed to determine the optimal dosage and administration of 3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one for various therapeutic applications.

Future Directions

There are several potential future directions for the study of 3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one. One area of research could focus on the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to determine the optimal dosage and administration of 3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one for various therapeutic applications. Further studies could also investigate the potential of 3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one in combination with other therapeutic agents for the treatment of various diseases. Finally, clinical trials are needed to determine the safety and efficacy of 3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one in humans.

Synthesis Methods

The synthesis of 3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one involves a multistep process that starts with the reaction of 2-naphthylacetic acid with propylamine to form an amide. The resulting amide is then converted to an acid chloride, which is reacted with 3-hydroxyindole to form the desired product. The final step involves the reduction of the ketone group to form the dihydroindolone ring.

Scientific Research Applications

3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurological disorders. In preclinical studies, this compound has shown promising results in inhibiting tumor growth and reducing inflammation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

properties

Product Name

3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one

Molecular Formula

C23H21NO3

Molecular Weight

359.4 g/mol

IUPAC Name

3-hydroxy-3-(2-naphthalen-2-yl-2-oxoethyl)-1-propylindol-2-one

InChI

InChI=1S/C23H21NO3/c1-2-13-24-20-10-6-5-9-19(20)23(27,22(24)26)15-21(25)18-12-11-16-7-3-4-8-17(16)14-18/h3-12,14,27H,2,13,15H2,1H3

InChI Key

AVFFIFMARQBMTD-UHFFFAOYSA-N

SMILES

CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC4=CC=CC=C4C=C3)O

Canonical SMILES

CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC4=CC=CC=C4C=C3)O

Origin of Product

United States

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